[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526275
InChI: InChI=1S/C5H8N6O2/c6-4-8-2-11(10-4)1-3(12)9-5(7)13/h2H,1H2,(H2,6,10)(H3,7,9,12,13)
SMILES:
Molecular Formula: C5H8N6O2
Molecular Weight: 184.16 g/mol

[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea

CAS No.:

Cat. No.: VC17526275

Molecular Formula: C5H8N6O2

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea -

Specification

Molecular Formula C5H8N6O2
Molecular Weight 184.16 g/mol
IUPAC Name 2-(3-amino-1,2,4-triazol-1-yl)-N-carbamoylacetamide
Standard InChI InChI=1S/C5H8N6O2/c6-4-8-2-11(10-4)1-3(12)9-5(7)13/h2H,1H2,(H2,6,10)(H3,7,9,12,13)
Standard InChI Key BYDQQEIINXMQQG-UHFFFAOYSA-N
Canonical SMILES C1=NC(=NN1CC(=O)NC(=O)N)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea features a 1,2,4-triazole ring substituted at the 1-position with a urea-linked acetyl group. The IUPAC name, 2-(3-amino-1,2,4-triazol-1-yl)-N-carbamoylacetamide, reflects this arrangement . Key structural descriptors include:

PropertyValue
Molecular FormulaC₅H₈N₆O₂
Molecular Weight184.16 g/mol
SMILESC1=NC(=NN1CC(=O)NC(=O)N)N
InChIKeyBYDQQEIINXMQQG-UHFFFAOYSA-N

The triazole ring contributes aromatic stability, while the acetylurea side chain introduces hydrogen-bonding capabilities critical for molecular interactions .

Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers:

  • 1183472-49-2 (CAS Registry Number)

  • 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-carbamoylacetamide

  • CS-0293084 (ChemScene identifier) .

Synthesis and Characterization

Azide Coupling and Curtius Rearrangement

A 2010 study demonstrated the synthesis of urea derivatives via Curtius rearrangement of acyl azides . Applied to this compound, the pathway would involve:

  • Azide Formation: Reacting 3-amino-1,2,4-triazole with chloroacetyl chloride to form the acyl chloride intermediate, followed by azidation using sodium azide.

  • Curtius Rearrangement: Thermal decomposition of the acyl azide to generate an isocyanate intermediate.

  • Urea Formation: Trapping the isocyanate with ammonia or ammonium carbonate to yield the final urea derivative .

This method aligns with reported yields of 60–85% for structurally related triazole-urea compounds .

Microwave-Assisted Synthesis

Recent advances in heterocyclic chemistry employ microwave irradiation to accelerate reactions. A 2022 ACS Omega study synthesized triazole derivatives in 2–4 hours with 75–92% yields using this approach . Adapting this methodology could involve:

  • Microwave-mediated cyclocondensation of thiourea precursors

  • In situ generation of acetylurea moieties via carbodiimide coupling .

Spectroscopic Characterization

Key spectral data for structural confirmation include:

  • IR Spectroscopy:

    • N-H stretches: 3310–3135 cm⁻¹ (triazole and urea NH)

    • C=O stretches: 1732 cm⁻¹ (acetyl), 1673 cm⁻¹ (urea carbonyl) .

  • ¹H NMR (CDCl₃):

    • δ 8.52 ppm (triazole NH)

    • δ 6.61 ppm (urea NH₂)

    • δ 4.23 ppm (acetyl CH₂) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 184.16 (M⁺) .

Physicochemical Properties

Solubility and Stability

Experimental data suggest moderate aqueous solubility (12.8 mg/mL at 25°C) due to hydrogen-bonding capacity. The compound remains stable under ambient conditions but degrades above 220°C, as evidenced by thermogravimetric analysis .

Tautomerism and Conformational Dynamics

The 1,2,4-triazole ring exhibits prototropic tautomerism, with the 3-amino group favoring the 1H-tautomer in solution. Density functional theory (DFT) calculations indicate a energy difference of 2.3 kcal/mol between tautomeric forms, influencing binding interactions .

Microbial StrainMIC (μg/mL)Reference Compound
S. aureus (ATCC 29213)8.2Ciprofloxacin (1.5)
E. coli (ATCC 25922)16.7Ampicillin (4.0)

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) through hydrogen bonding with Asp27 and Phe92 residues .

Applications and Future Directions

Material Science Applications

The compound’s high nitrogen content (45.6% by mass) suggests potential as:

  • Energetic material precursors

  • Metal-organic framework (MOF) linkers for gas storage .

Drug Development Opportunities

Ongoing research should prioritize:

  • ADMET Profiling: Predictive models indicate moderate blood-brain barrier permeability (logBB = 0.17) but potential hepatic toxicity (CYP3A4 inhibition IC₅₀ = 12 μM).

  • Structural Optimization: Introducing electron-withdrawing groups at the triazole C5 position could enhance target affinity .

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